
2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one is a chemical compound used in scientific research. It is also known as MTP and is a yellowish-white powder. This compound has gained attention due to its potential applications in various fields, including medicine and agriculture.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one is not fully understood. However, it is believed to inhibit bacterial and fungal growth by disrupting the cell membrane and interfering with cell wall synthesis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one have not been extensively studied. However, it has been found to exhibit low toxicity and has been used in various in vitro experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one in lab experiments is its low toxicity. This makes it a suitable compound for use in various in vitro experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one. One direction is to further investigate its antibacterial and antifungal properties and to identify the specific mechanisms by which it inhibits bacterial and fungal growth. Another direction is to explore its potential applications in medicine, such as in the development of new antibiotics. Additionally, its potential use in agriculture as a pesticide or fungicide could also be explored.
Méthodes De Synthèse
The synthesis of 2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one involves the reaction between 2-thioxooxazolidin-3-ylacetic acid and isobutyryl chloride in the presence of a base. The reaction occurs at room temperature and yields the desired product in good yield.
Applications De Recherche Scientifique
2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one has been used in various scientific research studies. It has been found to exhibit antibacterial and antifungal properties and has been used to study the mechanism of action of these properties. It has also been used in the synthesis of other compounds with potential biological activity.
Propriétés
Numéro CAS |
137578-87-1 |
|---|---|
Nom du produit |
2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one |
Formule moléculaire |
C7H11NO2S |
Poids moléculaire |
173.24 g/mol |
Nom IUPAC |
2-methyl-1-(2-sulfanylidene-1,3-oxazolidin-3-yl)propan-1-one |
InChI |
InChI=1S/C7H11NO2S/c1-5(2)6(9)8-3-4-10-7(8)11/h5H,3-4H2,1-2H3 |
Clé InChI |
LWWHXJUPMFYMET-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCOC1=S |
SMILES canonique |
CC(C)C(=O)N1CCOC1=S |
Synonymes |
2-Oxazolidinethione, 3-(2-methyl-1-oxopropyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




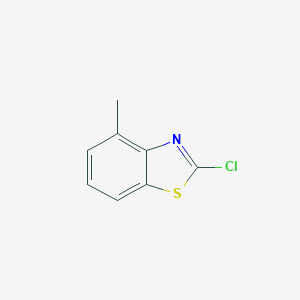
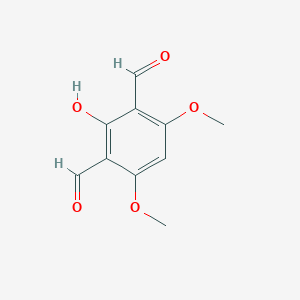
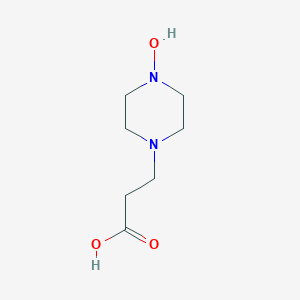

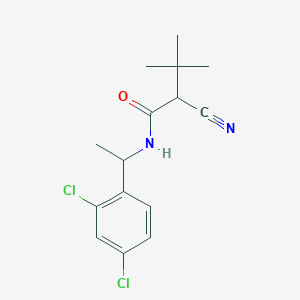
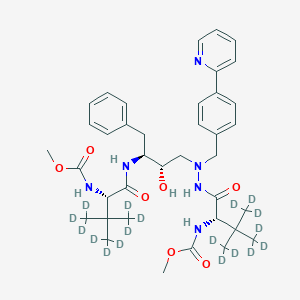

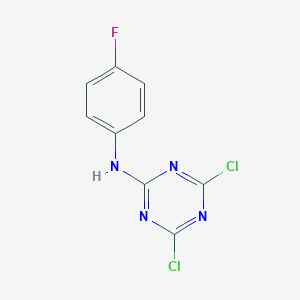


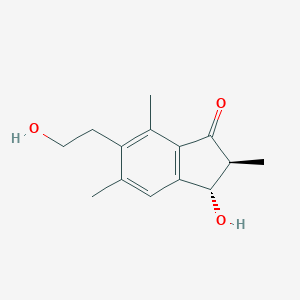

![2-(2-Quinolin-3-Ylpyridin-4-Yl)-1,5,6,7-Tetrahydro-4h-Pyrrolo[3,2-C]pyridin-4-One](/img/structure/B148613.png)